Glyoxalhydratetrimer hydrate

Beschreibung

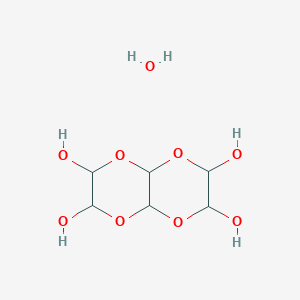

Glyoxalhydratetrimer hydrate (synonyms: glyoxal trimer dihydrate, triglyoxal dihydrate, triethanedial dihydrate) is a trimeric hydrate form of glyoxal (ethanedial). It is a cyclic oligomer formed by the hydration and self-condensation of glyoxal monomers, resulting in a stable structure with two water molecules incorporated . The compound is utilized in organic synthesis, polymer chemistry, and as a crosslinking agent due to its reactive aldehyde groups.

Eigenschaften

Molekularformel |

C6H12O9 |

|---|---|

Molekulargewicht |

228.15 g/mol |

IUPAC-Name |

2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]dioxine-2,3,6,7-tetrol;hydrate |

InChI |

InChI=1S/C6H10O8.H2O/c7-1-2(8)12-6-5(11-1)13-3(9)4(10)14-6;/h1-10H;1H2 |

InChI-Schlüssel |

OOJUXDWOBIXSJY-UHFFFAOYSA-N |

Kanonische SMILES |

C1(C(OC2C(O1)OC(C(O2)O)O)O)O.O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Glyoxalhydratetrimer hydrate can be synthesized through the hydration of glyoxal. Glyoxal is typically supplied as a 40% aqueous solution, and upon hydration, it forms a series of oligomers, including the trimeric form. The synthesis involves the reaction of glyoxal with water under controlled conditions to promote the formation of the trimeric hydrate .

Industrial Production Methods

Industrial production of glyoxalhydratetrimer hydrate involves the oxidation of ethylene glycol or acetaldehyde. The oxidation process is catalyzed by silver or copper catalysts in the gas phase or by nitric acid in the liquid phase. The resulting glyoxal is then hydrated to form the trimeric hydrate .

Analyse Chemischer Reaktionen

Types of Reactions

Glyoxalhydratetrimer hydrate undergoes various chemical reactions, including:

Oxidation: Glyoxalhydratetrimer hydrate can be oxidized to form glyoxylic acid and other carboxylic acids.

Reduction: It can be reduced to form glycolaldehyde and other reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, hydrogen peroxide, and other strong oxidizing agents are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Catalysts: Silver and copper catalysts are used in the oxidation of ethylene glycol or acetaldehyde to produce glyoxal.

Major Products

Oxidation Products: Glyoxylic acid, oxalic acid, and other carboxylic acids.

Reduction Products: Glycolaldehyde and other reduced forms of glyoxal.

Wissenschaftliche Forschungsanwendungen

Glyoxalhydratetrimer hydrate has a wide range of applications in scientific research:

Biology: The compound is used in studies involving the modification of proteins and nucleic acids through glycation reactions.

Medicine: It is investigated for its potential use in drug development and as a reagent in biochemical assays.

Wirkmechanismus

The mechanism of action of glyoxalhydratetrimer hydrate involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophilic groups in proteins and nucleic acids, leading to the formation of advanced glycation end-products (AGEs). These reactions are facilitated by the presence of water and can be catalyzed by acids or bases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares glyoxalhydratetrimer hydrate with structurally or functionally related compounds, including glycerol trinitrate, N-hydroxyoctanamide, glyoxylic acid monohydrate, and γ-cyclodextrin hydrate.

Key Findings:

Reactivity: Glyoxalhydratetrimer hydrate and glyoxylic acid monohydrate both contain reactive carbonyl groups, enabling their use in crosslinking and synthesis. However, glyoxalhydratetrimer’s cyclic trimer structure may confer greater stability compared to glyoxylic acid’s linear form .

Safety Profiles : N-hydroxyoctanamide and glycerol trinitrate require stringent safety measures (e.g., gloves, respiratory protection) due to skin sensitivity and explosive nature, respectively. In contrast, glyoxalhydratetrimer’s hazards are less documented but likely align with aldehyde handling protocols .

Industrial Utility : γ-Cyclodextrin hydrate and glyoxalhydratetrimer serve niche roles—the former in encapsulation, the latter in polymer chemistry. Both emphasize the importance of hydration in stabilizing reactive moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.